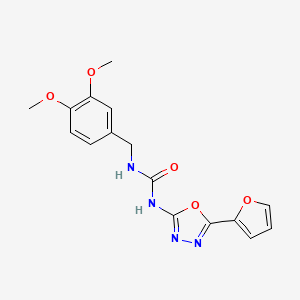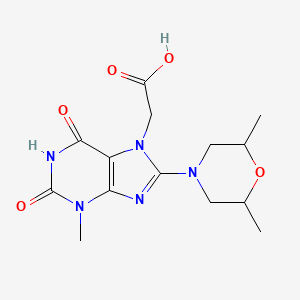
2-(8-(2,6-Dimethylmorpholino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules like "2-(8-(2,6-dimethylmorpholino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid" often involves multi-step reactions, starting from simpler building blocks to achieve the desired structure. For example, the synthesis of related compounds involves the reaction of acetal-protected cyclohexanone derivatives with amines, followed by acid-catalyzed cyclization to yield various hexahydroindoles, which are then further functionalized (Juma et al., 2009). Similarly, purines bearing functionalized carbon substituents can be synthesized through S(N)Ar-based reactions of halopurines with ethyl acetoacetate, demonstrating a catalyst-free, efficient method (Qu et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds containing the dimethylmorpholino group and acetic acid moiety is characterized by the conformation of these groups and their spatial arrangement. For instance, the morpholine ring often adopts a chair conformation, providing stability and influencing the molecule's reactivity and interaction with other compounds (Frydenvang et al., 1997).
Chemical Reactions and Properties
Chemical reactions involving this compound are largely dictated by its functional groups. For example, fluorination reactions of related methyl esters of cis-2,6-dimethylmorpholino-group substituted carboxylic acids have been studied, showing isomerization and the formation of F-acid fluorides under electrochemical conditions (Takashi et al., 1998). This illustrates the compound's reactivity towards halogenation and the impact of electrochemical conditions on its chemical properties.
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments. The crystal structure of related compounds, such as (2-methylphenoxy)acetic acid, involves dimeric hydrogen bonding, which is significant for the compound's solubility and interaction with solvents (Cox & Hickey, 2004).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are pivotal for the compound's application in synthesis and its behavior in biological systems. The interaction of bis(2-morpholino-1-methylethyl) esters of carboxylic acids with cholinesterases, showing their role as reversible competitive inhibitors, highlights the importance of studying these properties for potential biomedical applications (Gulyamov et al., 1988).
Wissenschaftliche Forschungsanwendungen
- Sein Erfolg beruht auf milden Reaktionsbedingungen, Toleranz gegenüber funktionellen Gruppen und umweltfreundlichen Eigenschaften. Die Verbindung unterliegt einer schnellen Transmetallierung mit Palladium(II)-Komplexen, was die Bildung von Bindungen erleichtert .
- Die Verbindung wurde als Katalysator für die Protodeboronierung primärer, sekundärer und tertiärer Alkylboronsäureester untersucht, was ihren Nutzen in der synthetischen Chemie erweitert .
Suzuki–Miyaura-Kupplungsreagenzien
Protodeboronierungskatalysator
Synthese von Indolderivaten
Eigenschaften
IUPAC Name |
2-[8-(2,6-dimethylmorpholin-4-yl)-3-methyl-2,6-dioxopurin-7-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O5/c1-7-4-18(5-8(2)24-7)13-15-11-10(19(13)6-9(20)21)12(22)16-14(23)17(11)3/h7-8H,4-6H2,1-3H3,(H,20,21)(H,16,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQKXEFBJPZHRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=C(N2CC(=O)O)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-butyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2485103.png)
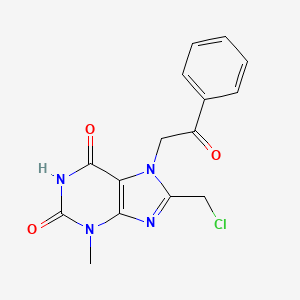
![5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2485108.png)
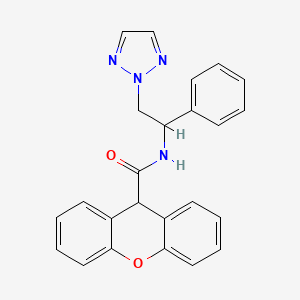
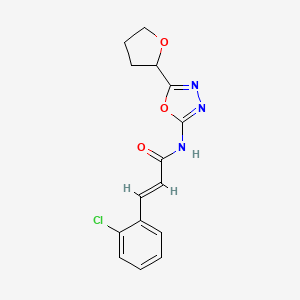
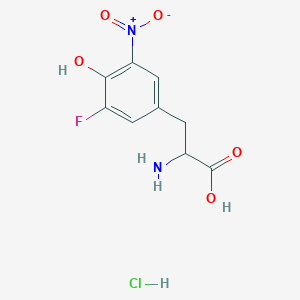
![8-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2485116.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2485117.png)
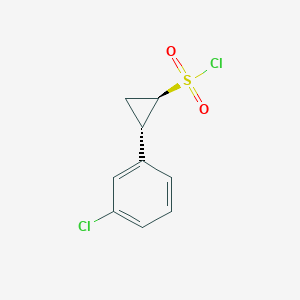
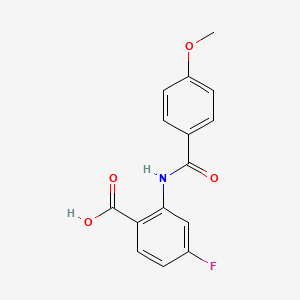
![3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(3-methylbenzyl)propanamide](/img/structure/B2485122.png)

![6-(m-Tolylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2485125.png)
